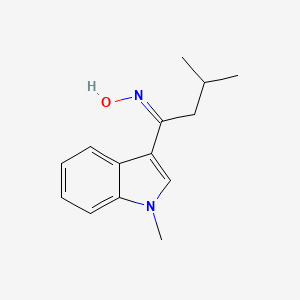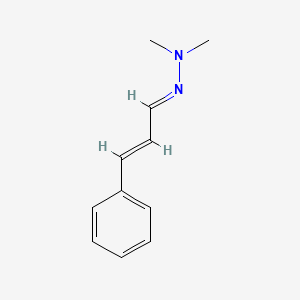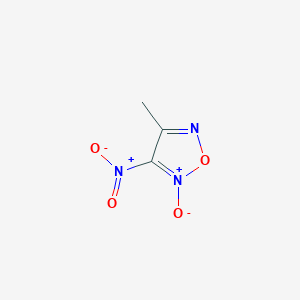
3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the indole moiety with an oxime functional group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime typically involves the reaction of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
化学反応の分析
Types of Reactions
3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitrate derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1-methyl-1H-indole-3-carbaldehyde: Another indole derivative with similar biological activities.
3-(1-methyl-1H-indol-3-yl)butyraldehyde: Shares the indole moiety but differs in the functional group.
Uniqueness
3-methyl-1-(1-methyl-1H-indol-3-yl)-1-butanone oxime is unique due to the presence of both the indole and oxime functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
(NZ)-N-[3-methyl-1-(1-methylindol-3-yl)butylidene]hydroxylamine |
InChI |
InChI=1S/C14H18N2O/c1-10(2)8-13(15-17)12-9-16(3)14-7-5-4-6-11(12)14/h4-7,9-10,17H,8H2,1-3H3/b15-13- |
InChIキー |
OWQGBCNJLLEPCT-SQFISAMPSA-N |
異性体SMILES |
CC(C)C/C(=N/O)/C1=CN(C2=CC=CC=C21)C |
正規SMILES |
CC(C)CC(=NO)C1=CN(C2=CC=CC=C21)C |
溶解性 |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)
![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)

![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)

![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)


